molecular formula C16H21N3OS B2632879 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1286727-67-0

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2632879
CAS No.: 1286727-67-0
M. Wt: 303.42
InChI Key: IJCHWEUKYCPFCU-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using 2-bromoethylamine to introduce the ethyl chain.

    Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety is synthesized separately through the reaction of cyclopentanone with an amine, followed by acylation.

    Coupling Reaction: The final step involves coupling the alkylated imidazole with the cyclopentanecarboxamide and thiophene ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole or thiophene derivatives.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: shares similarities with other compounds containing imidazole and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-17-8-10-19(13)11-9-18-15(20)16(6-2-3-7-16)14-5-4-12-21-14/h4-5,8,10,12H,2-3,6-7,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCHWEUKYCPFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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